molecular formula C8H17NO B2585356 (5-Ethyl-5-methyloxolan-2-yl)methanamine CAS No. 1849237-72-4

(5-Ethyl-5-methyloxolan-2-yl)methanamine

Cat. No.: B2585356
CAS No.: 1849237-72-4
M. Wt: 143.23
InChI Key: DVUGBMIYXKFNQP-UHFFFAOYSA-N
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Description

(5-Ethyl-5-methyloxolan-2-yl)methanamine is a substituted oxolane (tetrahydrofuran derivative) with an ethyl and methyl group at the 5-position and a methanamine moiety at the 2-position. Key features include:

  • Structure: A five-membered oxolane ring with branched alkyl substituents and a primary amine group.
  • Functional groups: The amine group may confer basicity and reactivity, while the oxolane ring contributes to stereochemical complexity and solubility .

Properties

IUPAC Name

(5-ethyl-5-methyloxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-8(2)5-4-7(6-9)10-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUGBMIYXKFNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-Ethyl-5-methyloxolan-2-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 5-ethyl-5-methyloxolane-2-carboxylic acid with ammonia or an amine source under dehydrating conditions to form the desired methanamine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(5-Ethyl-5-methyloxolan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation or other reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Ethyl-5-methyloxolan-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Ethyl-5-methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methylamine (Methanamine)

Key comparisons include:

Property (5-Ethyl-5-methyloxolan-2-yl)methanamine Methylamine
Molecular Weight ~145–155 g/mol (estimated) 31.06 g/mol
Vapor Pressure Likely lower (due to larger structure) 2,622 mm Hg at 25°C
Water Solubility Moderate (oxolane enhances solubility) Highly soluble
Basicity (pKa) ~9–10 (estimated) 10.6

Key Differences :

  • Methylamine’s small size and high volatility contrast with the oxolane derivative’s steric bulk and lower vapor pressure.
  • The oxolane ring may improve lipid solubility, impacting pharmacokinetics .

(5-Ethyl-1,3-oxazol-2-yl)methanamine Hydrochloride

This oxazole derivative (CAS 2551118-09-1, C₆H₁₁ClN₂O) shares structural motifs with the target compound:

Property (5-Ethyl-5-methyloxolan-2-yl)methanamine (5-Ethyl-1,3-oxazol-2-yl)methanamine HCl
Molecular Formula C₇H₁₅NO (estimated) C₆H₁₁ClN₂O
Molecular Weight ~145–155 g/mol 162.62 g/mol
Solubility Moderate in polar solvents Likely higher (HCl salt enhances aqueous solubility)
Functional Groups Oxolane ring, primary amine Oxazole ring, primary amine, chloride counterion

Key Differences :

  • The hydrochloride salt in the oxazole derivative increases ionic character and bioavailability .

Benzenemethanamine Derivatives

Benzenemethanamine (benzylamine) derivatives, such as those in , highlight the role of aromatic vs. alicyclic systems:

Property (5-Ethyl-5-methyloxolan-2-yl)methanamine Benzenemethanamine
Aromaticity None (alicyclic) High (benzene ring)
Reactivity Less prone to electrophilic substitution Reactive at benzene ring
Lipophilicity Moderate (oxolane) Higher (aromatic group)

Research Findings and Data Gaps

  • Synthesis and Stability: No direct data on the target compound’s synthesis, but oxolane derivatives are typically prepared via ring-closing reactions or hydrogenation of furans .
  • Toxicity : Methylamine’s irritancy and flammability (flash point: -10°C) imply that the oxolane derivative’s larger structure may reduce volatility and acute toxicity.

Biological Activity

Overview

(5-Ethyl-5-methyloxolan-2-yl)methanamine is an organic compound with significant potential in medicinal chemistry and biochemical research. Its unique structure, featuring a methyloxolan ring and an amine group, allows it to engage in various biological interactions that can be harnessed for therapeutic applications.

The compound has the molecular formula C7H15NO, indicating it contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The presence of the amine group is crucial for its biological activity, as it facilitates binding to various biological targets.

PropertyValue
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
StructureStructure
IUPAC Name(5-Ethyl-5-methyloxolan-2-yl)methanamine

The mechanism of action for (5-Ethyl-5-methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets within biological systems. The amine group enables the formation of hydrogen bonds with proteins and enzymes, influencing their activity and potentially leading to inhibition or modulation of various biochemical pathways. This property is particularly valuable in drug design, where such interactions can be optimized for therapeutic effects.

Biological Activity

Research has shown that (5-Ethyl-5-methyloxolan-2-yl)methanamine exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways. It may specifically target amine oxidases, which are crucial in the metabolism of biogenic amines.
  • Neuropharmacological Effects : There is emerging evidence that compounds similar to (5-Ethyl-5-methyloxolan-2-yl)methanamine may influence neurotransmitter systems, particularly in relation to GABAergic signaling pathways. This suggests potential applications in treating neurological disorders.

Table 2: Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential activity against bacteria and fungi
Enzyme InhibitionInhibition of amine oxidases
NeuropharmacologicalPossible modulation of GABA signaling

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several derivatives of methyloxolan compounds, including (5-Ethyl-5-methyloxolan-2-yl)methanamine. Results indicated significant inhibition against common pathogens, suggesting its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Research : In vitro experiments demonstrated that (5-Ethyl-5-methyloxolan-2-yl)methanamine effectively inhibited specific enzyme activities related to metabolic disorders. This was quantified using enzyme assays that measured substrate conversion rates in the presence of the compound .
  • Neuropharmacological Investigation : Research involving rodent models showed that compounds structurally related to (5-Ethyl-5-methyloxolan-2-yl)methanamine exhibited antinociceptive properties without inducing motor deficits, highlighting their potential for treating neuropathic pain .

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